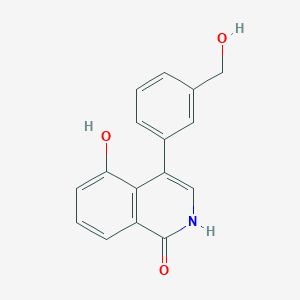
5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a hydroxyl group at the 5th position and a hydroxymethyl group at the 3rd position of the phenyl ring attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing a phenyl ring with a hydroxymethyl group can be subjected to cyclization with an isoquinoline derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with reduced functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: Structurally related to isoquinoline but with a different arrangement of nitrogen atoms.
5-Hydroxyisoquinoline: Similar structure but lacks the hydroxymethyl group on the phenyl ring.
Uniqueness
5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
656234-49-0 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-hydroxy-4-[3-(hydroxymethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO3/c18-9-10-3-1-4-11(7-10)13-8-17-16(20)12-5-2-6-14(19)15(12)13/h1-8,18-19H,9H2,(H,17,20) |
InChI Key |
VYJYSCURCOBTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)C3=C2C(=CC=C3)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















